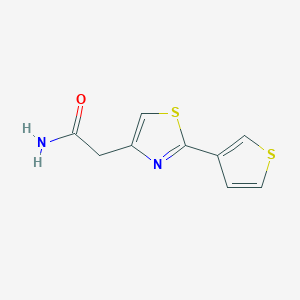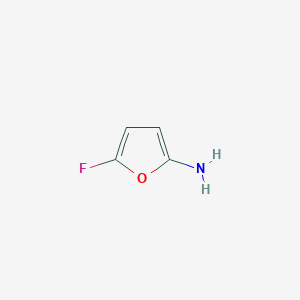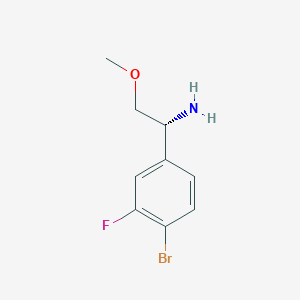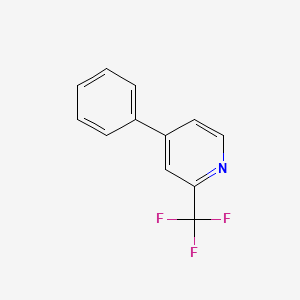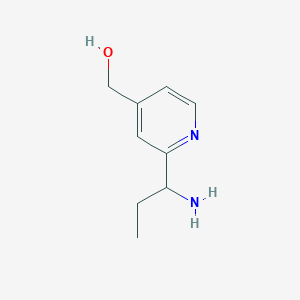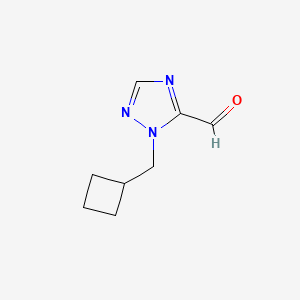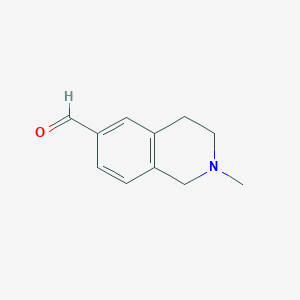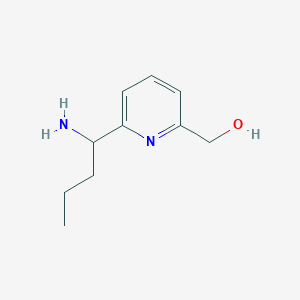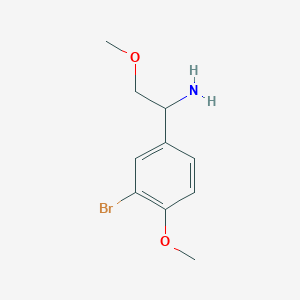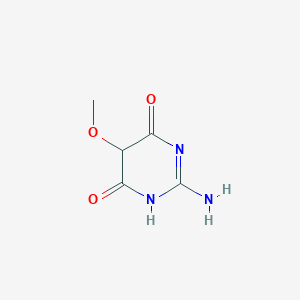
2-amino-5-methoxy-1H-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-methoxy-1H-pyrimidine-4,6-dione is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methoxy-1H-pyrimidine-4,6-dione typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-methoxy-1H-pyrimidine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
2-amino-5-methoxy-1H-pyrimidine-4,6-dione has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-amino-5-methoxy-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and nucleic acids, influencing their activity and function . These interactions are crucial for its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in the functional groups attached to the ring.
2-amino-5-methylpyrimidine-4,6-dione: Another derivative with a methyl group instead of a methoxy group.
Uniqueness
2-amino-5-methoxy-1H-pyrimidine-4,6-dione is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These properties make it particularly valuable in the synthesis of specialized compounds and in various research applications.
Eigenschaften
Molekularformel |
C5H7N3O3 |
|---|---|
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
2-amino-5-methoxy-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H7N3O3/c1-11-2-3(9)7-5(6)8-4(2)10/h2H,1H3,(H3,6,7,8,9,10) |
InChI-Schlüssel |
BDPLECZQRGUKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(=O)NC(=NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


